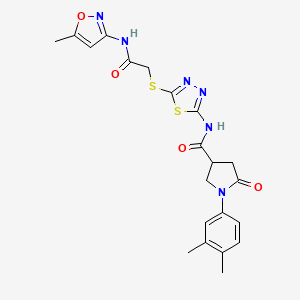

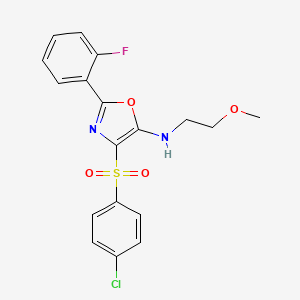

![molecular formula C19H12Cl2N2OS2 B2685010 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-52-6](/img/structure/B2685010.png)

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a compound belonging to the class of benzoylthiophene. It has a molecular formula of C19H12Cl2N2OS2 and a molecular weight of 419.35 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H12Cl2N2OS2. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to a benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (419.34), molecular formula (C19H12Cl2N2OS2), and its classification as a benzoylthiophene . Other properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Synthesis of Novel Compounds

One key application of this compound is in the synthesis of new chemical entities. For example, it has been utilized in the creation of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, showcasing its versatility in forming heterocyclic compounds with potential pharmaceutical relevance (Hassan et al., 2005). Additionally, its role in synthesizing novel polymeric phthalocyanines for metal ions extraction indicates its application in materials science, specifically in developing materials for environmental remediation or selective metal ion capture (Gök & Gök, 2019).

Antimicrobial Activities

Compounds derived from 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile have been investigated for their antimicrobial properties. Research into triazole derivatives synthesized from similar chemical backbones has revealed potential antibacterial and antifungal activities, suggesting a route to new antimicrobial agents (Mange et al., 2013).

Medicinal Chemistry Applications

Further research has explored the synthesis of novel Schiff bases using derivatives of this compound for antimicrobial activity, indicating its utility in medicinal chemistry for developing new therapeutic agents. Such studies underline the importance of this compound in synthesizing agents with potential efficacy against various microbial pathogens (Puthran et al., 2019).

Drug Discovery and Development

The compound's derivatives have been assessed for antifolate inhibitory activity against thymidylate synthase, an enzyme critical in DNA synthesis. This highlights its potential application in drug discovery and development, particularly in designing cancer therapeutics and antibacterial agents by targeting specific enzymatic pathways (Gangjee et al., 1996).

Materials Science

The synthesis of highly refractive polyimides from thiophene-containing aromatic diamines and aromatic dianhydrides, involving compounds with similar structural features, underscores its applications in materials science. This research area focuses on developing materials with specific optical properties for use in electronics, coatings, and other advanced materials applications (Fukuzaki et al., 2010).

Photopolymerization Processes

Additionally, amino-meta-terphenyl derivatives, related structurally to 4-Amino-5-benzoyl-2-[(2,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, have found application in photopolymerization processes. These processes are crucial in developing coatings, adhesives, and other polymeric materials, demonstrating the compound's utility in polymer chemistry and engineering (Hola et al., 2020).

properties

IUPAC Name |

4-amino-5-benzoyl-2-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS2/c20-13-7-6-12(15(21)8-13)10-25-19-14(9-22)16(23)18(26-19)17(24)11-4-2-1-3-5-11/h1-8H,10,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFYASLEIWYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

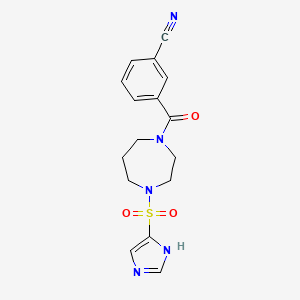

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

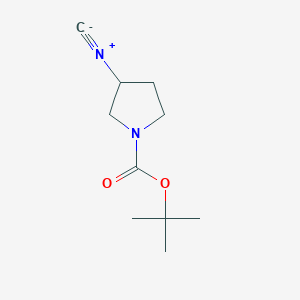

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)